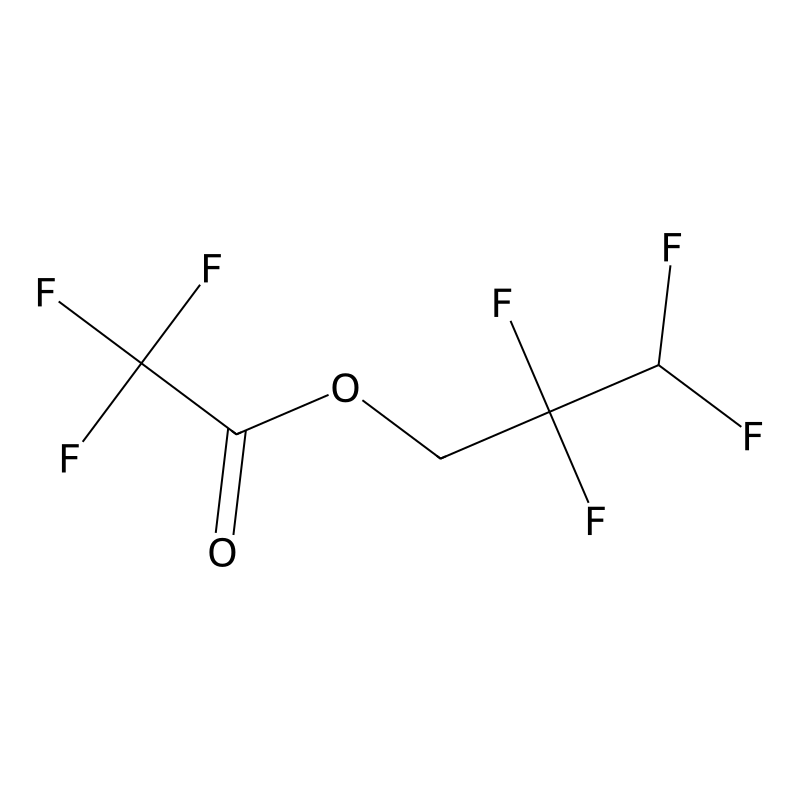

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated ester characterized by the presence of four fluorine atoms on the propyl backbone and a trifluoroacetate group. This structure contributes to its unique chemical properties, such as increased oxidative stability and lower polarizability compared to non-fluorinated esters. The electron-withdrawing nature of the fluorine atoms enhances its solvation capabilities in various chemical environments .

TFPTA finds application in proteomics research, particularly in a process called S-trifluoroethylation []. During S-trifluoroethylation, TFPTA reacts with cysteine residues in proteins, converting their thiol groups (-SH) to S-trifluoroethyl (-SCF2CF3) groups. This modification can be used to improve protein stability, enhance protein-protein interactions, and aid in protein identification through mass spectrometry [].

Organic Synthesis:

,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTA) serves as a versatile building block in organic synthesis due to its unique combination of a reactive trifluoroacetate group and a perfluorinated alkyl chain.

Alkylation

TFPTA can act as a potent alkylating agent for introducing the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles, including amines, alcohols, and phenols. This allows the incorporation of this specific perfluorinated moiety into diverse organic molecules. Source: Organic Syntheses, Vol. 82, p. 184:

Trifluoroacetylation

TFPTA can also function as a trifluoroacetylating agent, enabling the introduction of a trifluoroacetyl group (CF3CO) onto nitrogen or oxygen atoms. This modification is particularly valuable in pharmaceutical research due to its potential impact on the biological properties of molecules.

Fluorine Chemistry:

TFPTA plays a significant role in fluorine chemistry research due to its high fluorine content and specific reactivity.

Fluorinated Material Synthesis

TFPTA serves as a precursor for the synthesis of various fluorinated materials, including polymers, pharmaceuticals, and agrochemicals. The incorporation of the perfluorinated moiety often enhances specific properties, such as thermal stability, chemical resistance, and hydrophobicity. Source: Journal of Fluorine Chemistry, Vol. 128, No. 1, pp. 113-120:

Fluorinating Agent

In specific circumstances, TFPTA can act as a fluorinating agent, transferring a fluorine atom to other molecules under controlled reaction conditions.

Material Science:

TFPTA finds applications in material science research due to the unique properties of its perfluorinated chain.

Surface Modification

TFPTA can be employed for the surface modification of various materials, introducing a low surface energy layer that enhances properties like water repellency and stain resistance.

Polymer Synthesis

The incorporation of TFPTA into polymers can lead to materials with improved thermal and chemical stability, along with enhanced hydrophobicity and dielectric properties.

Other Applications:

Beyond the aforementioned areas, TFPTA finds use in various other scientific research fields, including:

- Medicinal Chemistry: TFPTA serves as a building block for the synthesis of potential drug candidates, with the perfluorinated group potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties.

- Analytical Chemistry: TFPTA may be utilized in specific analytical techniques due to its unique chemical properties and potential interactions with analytes of interest.

- Nucleophilic Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.

- Addition Reactions: The double bonds present in related compounds may allow for addition reactions.

- Decomposition: Under certain conditions, it may decompose to form by-products that can influence electrochemical properties .

The synthesis of 2,2,3,3-tetrafluoropropyl trifluoroacetate can be achieved through various methods:

- Fluorination Reactions: Utilizing fluorinated precursors and applying specific reagents can yield this compound.

- Esterification: Reacting 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid under controlled conditions can produce 2,2,3,3-tetrafluoropropyl trifluoroacetate .

Several compounds share similarities with 2,2,3,3-tetrafluoropropyl trifluoroacetate. Below is a comparison highlighting their uniqueness:

Nucleophilic Trifluoroacetylation of Polyfluorinated Alcohols

Nucleophilic trifluoroacetylation represents one of the most direct routes for synthesizing 2,2,3,3-tetrafluoropropyl trifluoroacetate. This approach typically involves the reaction between 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid or its derivatives under controlled conditions. The reaction proceeds through nucleophilic attack by the hydroxyl group of the fluorinated alcohol on the carbonyl carbon of the trifluoroacetic acid moiety.

Research has demonstrated that trifluoroacetylation of alcohols can occur surprisingly readily, even under mild conditions. In fact, trifluoroacetylation has been observed during routine NMR studies when trifluoroacetic acid (TFA) is added to solutions of alcohols in deuterated chloroform. This phenomenon has been documented across various alcohol substrates, including those with bicyclic structures such as bicyclo[2.2.1]heptane, oxabicyclo[3.3.0]octane, and bicyclo[3.3.0]octane skeletons.

The synthesis of 2,2,3,3-tetrafluoropropyl trifluoroacetate specifically has been reported with yields reaching 73% when conducted at temperatures between 80-120°C. These conditions reflect the optimal thermal range for promoting efficient esterification while minimizing side reactions.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature Range | 80-120°C | Maximizes conversion without degradation |

| Reaction Time | Varies by method | Extended times increase yield but may promote hydrolysis |

| Catalyst | Acid catalysts | Enhances reaction rate |

| Starting Materials | High-purity tetrafluoropropanol | Reduces side reactions |

Tellurium-Mediated Fluorination Pathways

Tellurium compounds have emerged as valuable intermediates in fluorination chemistry, offering unique pathways for synthesizing fluorinated organic molecules including 2,2,3,3-tetrafluoropropyl trifluoroacetate. The use of tellurium-based reagents represents an alternative approach that capitalizes on the unique properties of tellurium to facilitate fluorine transfer.

Tellurium hexafluoride (TeF₆) reacts with alcohols to produce alkoxotellurium fluorides with general structures Te(F)₅OR and TeF₄(OR)₂, where R represents various alkyl groups. These intermediates serve as versatile fluorinating agents capable of transferring fluorine atoms to organic substrates. The reaction between tellurium hexafluoride and alcohols produces compounds with the general formula:

Te(F)₅OR (I; R = Me, Et, Pr^n, Pr^i, Bu^n, Bu^i, or Bu^s)TeF₄(OR)₂ (II; R = Me, Et, Pr^n, or Pr^i)Additionally, asymmetric molecules with the formula TeF₄(OMe)OR (where R = Et, Pr^n, or Pr^i) have been synthesized through the reaction of alkoxotellurium pentafluoride with methanol. These compounds display distinctive chemical and physical properties that make them valuable in synthetic organic chemistry.

Recent advances in oxidative fluorination of selenium and tellurium compounds have utilized novel fluorinating reagents comprising SF₅⁻ anions paired with chemically inert phosphonium cations. This approach has enabled the generation of SeF₅⁻ and TeF₅⁻ anions from elemental chalcogens and the preparation of previously unknown tetrafluoro(phenyl)-λ⁵-selenate (PhSeF₄⁻) and -tellurate (PhTeF₄⁻) derivatives.

Solvent-Free Esterification Under Microwave Irradiation

Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times and enhancing yields through efficient energy transfer. For the synthesis of fluorinated esters like 2,2,3,3-tetrafluoropropyl trifluoroacetate, microwave irradiation offers particularly significant advantages in solvent-free conditions.

Several approaches to solvent-free microwave-enhanced reactions have been identified:

Adsorption onto mineral oxides: Reagents can be adsorbed onto materials such as basic alumina and subjected to microwave irradiation, often achieving in minutes what would require hours under conventional heating.

Solid-liquid phase transfer catalysis: Using reagents that act as both reactants and organic phases, often with phase transfer catalysts like polyethylene glycol (PEG).

Neat reactions: Direct microwave irradiation of undiluted reagents without any supporting media or solvents.

The effectiveness of microwave esterification has been demonstrated in various systems. For instance, the esterification of sunflower proteins under solvent-free conditions achieved 89% esterification in just 18 minutes using microwave heating (560 W power), compared to 84% esterification in 4 hours using conventional heating. This represents a nearly 13-fold reduction in reaction time while simultaneously improving yield.

| Heating Method | Time Required | Esterification Yield | Catalyst Amount |

|---|---|---|---|

| Conventional (oil bath) | 4 hours | 84% | 3.9 meq 5 N HCl/g protein |

| Microwave (560 W) | 18 minutes | 89% | 3.4 meq 5 N HCl/g protein |

These principles can be applied to the synthesis of 2,2,3,3-tetrafluoropropyl trifluoroacetate, potentially achieving significant improvements in reaction efficiency and sustainability by eliminating solvents and reducing energy consumption.

Catalytic Asymmetric Fluorination Strategies

While 2,2,3,3-tetrafluoropropyl trifluoroacetate itself is not a chiral molecule, catalytic asymmetric fluorination strategies are highly relevant to the synthesis of its precursors and related fluorinated compounds. These approaches utilize chiral catalysts to control the stereochemistry of fluorine incorporation.

Recent advances in asymmetric fluorination have focused on using BF₃·Et₂O as both a fluorine source and an activating agent. Research has demonstrated that BF₃·Et₂O, when used in conjunction with chiral iodine catalysts, can facilitate nucleophilic fluorination with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to >20:1 dr).

A significant finding is that BF₃·Et₂O serves a dual role in these reactions:

- As a fluorine source, providing the F atoms needed for incorporation into the product

- As an activating reagent for iodosylbenzene, enhancing catalytic activity

Control experiments have confirmed the unique utility of BF₃·Et₂O, as alternative fluorine sources such as Py·HF or Et₃N·3HF failed to produce the desired fluorinated products under otherwise identical conditions.

The principles of these asymmetric fluorination strategies could be adapted for the synthesis of fluorinated intermediates in routes toward 2,2,3,3-tetrafluoropropyl trifluoroacetate, potentially enabling more efficient or stereoselective synthetic pathways.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow chemistry offers substantial advantages for handling hazardous reagents and scaling up the production of fluorinated compounds like 2,2,3,3-tetrafluoropropyl trifluoroacetate. Flow reactors enable safer handling of reactive fluorinating agents while providing better control over reaction parameters.

Traditional batch processes for fluorination typically employ highly toxic and hazardous reagents and generate problematic side products such as fluorine gas or hydrogen fluoride. In contrast, flow reactors permit the safe and convenient handling of these hazardous, unstable, or highly toxic reagents and intermediates within a contained environment.

Recent innovations in flow fluorination include:

Monolithic fluoride sources: Ion-exchange monoliths that can be reloaded with aqueous sodium fluoride solution, providing higher loading and convenient formatting for flow chemistry with repeated use capability.

Contained flow reactors: Systems that allow for the evaluation and establishment of safe and easily controlled procedures for various fluorination reactions.

The development of a novel fluoride monolith has enabled the conversion of aldehydes to trifluoromethylated compounds using Ruppert's reagent (TMS-CF₃) in flow conditions, demonstrating the versatility of these approaches.

| Flow Reactor Component | Function | Advantage |

|---|---|---|

| Inert fluorinated polymer tubing | Contains corrosive reagents | Resistant to degradation by fluorinating agents |

| Ion-exchange monolith | Provides fluoride source | Reusable, high loading capacity |

| Continuous flow pumps | Maintains precise reagent ratios | Improves reproducibility and safety |

| In-line purification | Removes byproducts | Simplifies downstream processing |

These flow chemistry approaches could be readily adapted for the scalable and safe production of 2,2,3,3-tetrafluoropropyl trifluoroacetate, particularly given the corrosive nature of trifluoroacetic acid and the handling challenges associated with fluorinated compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant